One of the primary uses of PIC lies in the iodination of various organic molecules. It serves as a convenient and efficient source of electrophilic iodine (I+) for reactions such as:
PIC finds application in aminocarbonylation reactions, which involve the introduction of both an amino and a carbonyl group into an organic molecule. It acts as an electron-deficient acceptor, facilitating the coupling of amines and carbon monoxide to form valuable intermediates in the synthesis of complex organic molecules, particularly pharmaceuticals. [Source: FP60660 | 6443-90-9 | Pyridine iodine monochloride, Biosynth, ]
Beyond the aforementioned uses, PIC has been explored for its potential in:
Pyridine iodine monochloride is a compound formed by the interaction of pyridine and iodine monochloride. It has the chemical formula C₅H₅N·ICl and a molecular weight of approximately 241.46 g/mol. This compound typically appears as a solid at room temperature and is known for its polar characteristics due to the presence of both iodine and chlorine atoms, which contribute to its reactivity in various
Pyridine iodine monochloride acts as a versatile reagent in organic synthesis, particularly in iodination reactions. It can facilitate the electrophilic iodination of aromatic compounds by providing a source of iodine. The general reaction can be represented as follows:
Additionally, pyridine iodine monochloride can engage in halogen bonding interactions, which have been studied extensively for their implications in supramolecular chemistry and material science .
Pyridine iodine monochloride can be synthesized through the direct reaction of pyridine with iodine monochloride. The process involves the following steps:
This synthesis method allows for the production of high-purity pyridine iodine monochloride suitable for laboratory use.
Pyridine iodine monochloride has several applications in organic chemistry:
Research on pyridine iodine monochloride has highlighted its interactions with other compounds, particularly through halogen bonding. These studies have shown that pyridine derivatives can form stable complexes with iodine monochloride, influencing their reactivity and stability in different environments . Such interactions are crucial for understanding the behavior of these compounds in various chemical contexts.
Pyridine iodine monochloride shares similarities with other halogenated compounds but possesses unique characteristics due to its specific structure and reactivity. Below is a comparison with similar compounds:
Pyridine iodine monochloride stands out due to its dual functionality as both a nitrogen-containing base and an electrophilic iodinating agent, making it particularly valuable in organic synthesis.
The historical development of pyridine iodine monochloride traces back to the late nineteenth century, when the fundamental understanding of interhalogen compounds was first emerging in chemical literature. The compound has been known since 1885, representing one of the early examples of nitrogen-coordinated interhalogen species that would later become crucial in synthetic organic chemistry. This early recognition preceded the systematic study of interhalogen compounds, with iodine monochloride itself being discovered in 1814 by Gay-Lussac as the first interhalogen compound ever identified. The development of pyridine iodine monochloride as a practical synthetic reagent required several decades of advancement in coordination chemistry and organic synthesis methodologies.
The foundational work on pyridine-coordinated iodine species was significantly advanced by Williams in 1931, who conducted systematic investigations into the dihalides of pyridine and established important precedents for understanding the coordination behavior of pyridine with various halogen-containing species. These early studies provided crucial insights into the formation mechanisms and structural characteristics of pyridine-halogen complexes, laying the groundwork for the eventual widespread adoption of pyridine iodine monochloride in synthetic applications. The systematic characterization of pyridine iodine monochloride required the development of sophisticated analytical techniques, including infrared spectroscopy, which revealed distinctive absorption patterns that provided evidence for the coordination between pyridine and iodine monochloride.
The evolution from laboratory curiosity to practical synthetic reagent occurred gradually throughout the twentieth century, as organic chemists recognized the unique reactivity profile offered by pyridine iodine monochloride. The compound's ability to serve as a mild and selective iodinating agent distinguished it from other halogenation reagents, particularly in applications requiring precise control over regioselectivity and reaction conditions. Modern computational studies have provided unprecedented detail about the electronic structure and bonding characteristics of pyridine iodine monochloride, confirming theoretical predictions about charge distribution and molecular orbital interactions that were postulated decades earlier.
Pyridine iodine monochloride occupies a unique position within the broader context of halogen chemistry, serving as a paradigmatic example of how coordination to nitrogen-containing heterocycles can modulate the reactivity of interhalogen compounds. The significance of this compound extends far beyond its immediate synthetic applications, as it provides fundamental insights into the nature of halogen bonding interactions and the electronic factors that govern interhalogen reactivity. The compound exemplifies the principle that coordination to appropriate Lewis bases can stabilize otherwise reactive interhalogen species while maintaining their electrophilic character for subsequent synthetic transformations.
The halogen bonding interactions within pyridine iodine monochloride represent a fascinating area of contemporary chemical research, with studies revealing the presence of both three-center Pyridine(Nitrogen)-Iodine-Chlorine halogen bonds and weaker two-center interactions. These investigations have demonstrated that the ionic character of the Iodine-Chlorine bond can vary significantly depending on the specific coordination environment, with theoretical calculations indicating that ionic character can contribute as much as fifty percent to the overall bonding description in certain pyridine-interhalogen complexes. The compound serves as an excellent model system for understanding how nitrogen coordination affects the electronic distribution within interhalogen species.
Recent advances in quantum mechanical calculations have provided detailed insights into the thermodynamic stability and bonding characteristics of pyridine iodine monochloride, with high-level ab initio calculations confirming that the most stable configuration involves donation of the nitrogen lone pair to the iodine atom. These computational studies have revealed that the Density Functional Theory methodology using the M06-2X functional provides bond distances and dissociation energies that closely match experimental observations and benchmark calculations. The significance of these findings extends to the broader understanding of how coordination complexes can be designed to optimize specific reactivity patterns while maintaining structural stability.
The synthetic applications of pyridine iodine monochloride have evolved considerably since its initial recognition as a laboratory reagent, with modern applications encompassing a diverse range of organic transformations that require precise control over halogenation patterns. The compound has emerged as a particularly valuable reagent for ortho-para selective iodinations of aromatic substrates, providing synthetic chemists with a reliable method for introducing iodine substituents at predictable positions. This selectivity pattern has proven especially valuable in the synthesis of complex organic molecules where regiocontrol is paramount for achieving desired structural outcomes.
The experimental methodology for utilizing pyridine iodine monochloride in synthetic applications has been refined through decades of practical experience, with standardized procedures now available for a wide range of substrate classes. Representative procedures demonstrate the compound's effectiveness in iodinating substituted acetophenones, where reaction conditions involving ethanol solvent and water bath reflux for two hours consistently provide high yields of iodinated products. These methodological advances have established pyridine iodine monochloride as a reliable reagent for both research and industrial applications requiring controlled iodination reactions.
Contemporary applications of pyridine iodine monochloride extend far beyond simple aromatic iodination, encompassing complex synthetic transformations that leverage the compound's unique reactivity profile. The reagent has found particular utility in the synthesis of pharmaceutical intermediates and agrochemical precursors, where the ability to introduce iodine substituents selectively can significantly streamline synthetic routes. Modern synthetic methodologies have demonstrated that pyridine iodine monochloride can effectively iodinate a diverse range of aromatic and heteroaromatic compounds, including challenging substrates such as thiophene, pyrazole, and indole derivatives.
The development of mechanistic understanding has paralleled the evolution of synthetic applications, with contemporary research providing detailed insights into the electronic factors that govern reactivity patterns. Studies have revealed that the compound functions effectively as a source of electrophilic iodine, with the pyridine coordination serving to modulate the reactivity while maintaining the essential electrophilic character required for aromatic substitution reactions. The evolution of synthetic applications continues with ongoing research into new substrate classes and reaction conditions that can further expand the utility of this versatile halogenation reagent.
Pyridine iodine monochloride exhibits the molecular formula C₅H₅ClIN, with a molecular weight of 241.46 g/mol [1] [5] [6]. The compound forms through the coordination of pyridine (C₅H₅N) with iodine monochloride (ICl) in a 1:1 stoichiometric ratio [6] [7]. The International Union of Pure and Applied Chemistry systematic name for this compound is "iodine chloride compound with pyridine (1:1)" [6].
The structural representation reveals a linear three-center halogen bond arrangement, where the nitrogen atom of pyridine acts as an electron donor to the iodine atom of iodine monochloride [2] [3]. This interaction occurs through donation of the lone pair electrons on the nitrogen atom to the unoccupied antibonding orbital of the iodine-chlorine bond [2] [3]. The compound can be represented structurally as Py···I-Cl, where the dotted line indicates the halogen bonding interaction [2] [8].
Table 1: Basic Chemical Properties of Pyridine Iodine Monochloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₅ClIN | [1] [5] [6] |
| Molecular Weight | 241.46 g/mol | [1] [5] [6] |
| Chemical Abstracts Service Registry Number | 6443-90-9 | [1] [5] [6] |
| Melting Point | 133.0-137.0°C | [5] [6] [9] |
| Physical State (20°C) | Solid | [5] [10] |
| Appearance | White to orange to green powder or crystal | [5] |
The crystallographic analysis of pyridine iodine monochloride reveals important structural parameters that characterize the halogen bonding interaction [2] [8]. Theoretical investigations using high-level ab initio calculations at the Coupled Cluster Singles and Doubles with perturbative Triples/augmented correlation-consistent polarized valence triple-zeta level provide detailed insights into the structural characteristics [2] [8].
The most stable isomer of the pyridine iodine monochloride complex forms through coordination of the pyridine nitrogen atom to the iodine center of iodine monochloride [2] [8]. This configuration is thermodynamically favored by 39-56 kilojoules per mole compared to other possible molecular arrangements [2]. The halogen bonding interaction exhibits a nearly linear geometry, with the nitrogen-iodine-chlorine angle approaching 180 degrees [11] [12].
Table 2: Computational Structural Parameters for Pyridine Iodine Monochloride
| Parameter | Value | Method | Reference |
|---|---|---|---|
| N···I Bond Distance | Variable (2.2-2.5 Å range) | DFT/Ab initio | [2] [8] [11] |
| I-Cl Bond Length | Extended from free ICl | DFT calculations | [2] [8] |
| N-I-Cl Bond Angle | ~180° (linear) | Computational | [11] [12] |
| Dissociation Energy | 39-56 kJ/mol | CCSD(T) | [2] |
Bond distance measurements from experimental crystallographic studies of related halopyridine iodine monochloride complexes provide empirical validation of theoretical predictions [11] [12]. The nitrogen-iodine interaction distance in these systems typically ranges between 2.2 and 2.5 Angstroms, significantly shorter than the sum of van der Waals radii, confirming the presence of a strong halogen bond [11] [12].
The iodine-chlorine bond undergoes elongation upon complex formation, consistent with the electron donation from pyridine into the antibonding orbital of iodine monochloride [2] [8]. This bond lengthening correlates directly with the stability of the complex, providing a structural indicator of halogen bond strength [13].
Limited experimental evidence exists regarding distinct polymorphic forms of pyridine iodine monochloride itself [14] [15]. However, related pyridine-containing systems demonstrate notable polymorphic behavior that provides context for understanding potential structural diversity [14] [15].
Pyridine, the donor component of the complex, exhibits isotopic polymorphism, where deuterated and non-deuterated forms crystallize in different space groups [14]. The normal pyridine crystallizes in the orthorhombic space group Pna2₁ with four molecules in the asymmetric unit, while deuterated pyridine can adopt alternative packing arrangements under specific conditions [14] [16].
The polymorphic behavior observed in related pyridine derivatives suggests that pyridine iodine monochloride may potentially exist in multiple crystalline forms, although comprehensive experimental characterization remains to be reported [15]. Factors influencing polymorphism in pyridine complexes include intermolecular interactions such as π-π stacking, carbon-hydrogen···π contacts, and halogen bonding interactions [15].
Table 3: Crystallographic Systems of Related Pyridine Complexes
| Compound | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|
| Pure Pyridine | Pna2₁ | a=17.524 Å, b=8.969 Å, c=11.352 Å | [17] [14] |
| Pyridine Trihydrate | Pbca | a=12.444 Å, b=17.832 Å, c=6.791 Å | [17] |
| Iodine Monochloride | P2₁/c | I-Cl distance: 2.42 Å | [18] |
Pyridine iodine monochloride belongs to a broader family of pyridine-interhalogen complexes that includes interactions with molecular iodine, iodine bromide, and other dihalogen species [3] [4] [19]. Comparative analysis reveals significant differences in stability, structure, and bonding characteristics across this series [2] [3] [13].
The stability order for pyridine complexes with various halogen acceptors follows the trend: iodine monochloride > iodine bromide > molecular iodine [2] [3] [13]. Iodine monochloride demonstrates enhanced Lewis acidity compared to molecular iodine, resulting in stronger halogen bonding interactions [13]. Theoretical calculations indicate that pyridine iodine monochloride complexes are 39-56 kilojoules per mole more stable than corresponding molecular iodine complexes [2].
Table 4: Comparative Properties of Pyridine-Interhalogen Complexes
| Complex | Dissociation Energy (kJ/mol) | N···X Distance (Å) | Stability Rank | Reference |
|---|---|---|---|---|
| Pyridine-ICl | 39-56 | 2.2-2.5 | Highest | [2] [8] |
| Pyridine-IBr | 30-45 | 2.3-2.6 | High | [3] [4] |
| Pyridine-I₂ | 23-33 | 2.4-2.8 | Moderate | [2] [20] |
| Pyridine-Br₂ | 15-25 | 2.5-3.0 | Lower | [3] [4] |
The enhanced stability of iodine monochloride complexes results from the polarization of the iodine-chlorine bond, which creates a more positive electrostatic potential at the iodine center compared to homonuclear dihalogen molecules [4] [19]. This increased electrophilicity facilitates stronger interactions with the electron-rich nitrogen atom of pyridine [4] [19].
Structural comparisons reveal that pyridine iodine monochloride maintains the characteristic linear three-center halogen bonding geometry observed throughout the interhalogen complex series [3] [4] [11]. However, the nitrogen-iodine distances in iodine monochloride complexes are systematically shorter than those in molecular iodine complexes, reflecting the stronger interaction [11] [12].
Pyridine iodine monochloride exhibits a well-defined melting point range of 133.0 to 137.0°C, with most commercial sources specifying 135°C as the typical melting point [1] [2] [3] [4] [5]. This relatively narrow melting point range indicates good purity and crystalline uniformity of the compound. The compound exists as a crystalline solid at room temperature, with its physical state classified as solid at 20°C [1] [4].
The thermal behavior of pyridine iodine monochloride is characterized by heat sensitivity, requiring careful temperature control during handling and storage [1] [4] [6]. The compound demonstrates thermal stability under proper storage conditions but begins to decompose before reaching its boiling point [6] [7]. Upon thermal decomposition, the compound releases potentially hazardous decomposition products including carbon dioxide, carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen iodide [6] [7].
Thermal analysis studies have revealed that the compound maintains structural integrity within its normal operating temperature range but requires refrigerated storage conditions between 0-10°C to ensure long-term stability [1] [2] [4] [6]. The heat-sensitive nature of pyridine iodine monochloride necessitates avoiding exposure to elevated temperatures during synthesis, purification, and application processes.
Pyridine iodine monochloride displays distinctive solubility characteristics that vary significantly depending on the solvent system employed. The compound exhibits complete solubility in several organic solvents, including ethanol, acetic acid, pyridine, carbon tetrachloride, chloroform, and dichloromethane [8] [9] [10] [11] [12] [13]. This broad solubility profile in polar and non-polar organic solvents makes it a versatile reagent for various synthetic applications.
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Reacts/Hydrolyzes | [10] [11] |
| Acetone | Slightly soluble | [14] [15] |
| Methanol | Slightly soluble | [14] [15] |
| Ethanol | Soluble | [8] [10] [11] |
| Acetic Acid | Soluble | [8] [10] [11] |
| Pyridine | Soluble | [10] [11] |
| Carbon Tetrachloride | Soluble | [9] [10] |
| Chloroform | Soluble | [12] [13] |
| Dichloromethane | Soluble | [12] [13] |
The interaction with water represents a unique aspect of the solubility profile, as pyridine iodine monochloride does not simply dissolve but undergoes hydrolysis reactions [10] [11]. This reactivity with water produces hydrogen chloride, iodine, and various oxidized iodine species, making aqueous systems unsuitable for most applications requiring the intact complex.
The solubility in lower alcohols such as methanol shows limited miscibility, with the compound being only slightly soluble [14] [15]. However, solubility improves significantly in ethanol, where the compound demonstrates good dissolution characteristics [8] [10] [11]. This differential solubility in alcohols can be attributed to the varying hydrogen bonding capabilities and dielectric constants of these solvents.
Nuclear magnetic resonance spectroscopy provides valuable insights into the structural characteristics and bonding environment of pyridine iodine monochloride. Proton nuclear magnetic resonance studies reveal that the formation of the pyridine-iodine monochloride complex significantly influences the chemical shifts of the pyridine protons [16] [17] [18] [19]. The coordination of iodine monochloride to the nitrogen atom of pyridine creates distinct changes in the electronic environment, resulting in characteristic downfield shifts for the pyridine ring protons.
The nuclear magnetic resonance spectra demonstrate that the nitrogen atom of pyridine acts as the primary coordination site, forming a three-center halogen bond with iodine monochloride [17]. This coordination effect is reflected in the nitrogen-15 nuclear magnetic resonance chemical shifts, which show significant changes upon complex formation compared to free pyridine [17]. The magnitude of these chemical shift changes correlates with the strength of the halogen bonding interaction and provides quantitative information about the electronic nature of the complex.
Temperature-dependent nuclear magnetic resonance studies have revealed that the pyridine iodine monochloride complex maintains its structural integrity in solution over a range of temperatures, with the halogen bonding interaction remaining stable under normal measurement conditions [17]. The nuclear magnetic resonance data support the formation of a discrete 1:1 complex rather than a dynamic equilibrium mixture, indicating the thermodynamic stability of the halogen-bonded structure.
Infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about the bonding and structural features of pyridine iodine monochloride. The most significant infrared spectroscopic changes occur in the pyridine ring vibrational modes upon complex formation with iodine monochloride [20] [21] [22]. The characteristic pyridine vibration at 990 cm⁻¹ undergoes a substantial shift to higher frequencies, appearing in the range of 1005-1014 cm⁻¹ in the complex [20] [21] [22].
The nitrogen-iodine stretching vibration appears in the far-infrared region between 90-180 cm⁻¹, providing direct evidence for the coordination bond between the pyridine nitrogen and iodine atom [22] [23]. This vibrational mode is particularly sensitive to the strength of the halogen bonding interaction and can be used to assess the electronic nature of the coordination.
The iodine-chlorine stretching vibration is observed in the 240-300 cm⁻¹ region, with the exact frequency depending on the electronic environment created by the pyridine coordination [22] [23]. Force constant calculations based on these vibrational frequencies have provided quantitative information about bond strengths and the degree of charge transfer in the complex.
Far-infrared spectroscopic studies have examined the complete vibrational spectrum in the 80-500 cm⁻¹ region, revealing additional low-frequency modes associated with the complex formation [24] [25] [26]. These studies have been instrumental in understanding the three-dimensional structure and intermolecular interactions in the solid state.
Ultraviolet-visible spectroscopy demonstrates the formation of charge transfer complexes when pyridine derivatives interact with iodine monochloride [12] [13] [27]. The electronic absorption spectra reveal new absorption bands that are absent in either the individual pyridine or iodine monochloride components, providing clear evidence for complex formation and charge transfer interactions.
Studies with 2-chloropyridine and iodine monochloride have shown the formation of 1:1 charge transfer complexes with characteristic absorption maxima around 324 nm in chloroform [12] [13]. This charge transfer band represents an n→σ* electronic transition, where electron density is transferred from the nitrogen lone pair of pyridine to the antibonding orbital of iodine monochloride [12] [13] [27].
The position and intensity of the charge transfer absorption band are sensitive to solvent effects, demonstrating solvatochromic behavior that provides information about the electronic nature of the complex [12] [13]. Multiple linear regression analysis has revealed correlations between the charge transfer band positions and various solvent parameters, including dielectric constant, refractive index, and polarizability [12] [13].
The formation constants for pyridine iodine monochloride complexes have been determined using Benesi-Hildebrand plots derived from ultraviolet-visible spectroscopic titrations [12] [13] [27]. These thermodynamic parameters provide quantitative measures of complex stability and have been correlated with electronic and structural features of the pyridine donors.
Irritant